25-Anhydroalisol F
Description
25-Anhydroalisol F is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (syn. Alisma plantago-aquatica), a plant widely used in traditional Chinese medicine (TCM) for treating inflammatory and metabolic disorders. Its molecular formula is C₃₀H₄₆O₄ (molecular weight: 470.7 g/mol), characterized by a dammarane skeleton with hydroxyl groups at C-11, C-16, and C-24, and a 25-anhydro modification.
Properties
IUPAC Name |
(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-6-[(1S)-1-hydroxy-2-methylprop-2-enyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-16(2)25(33)20-13-17(3)24-18-14-19(31)26-28(6)11-10-23(32)27(4,5)22(28)9-12-29(26,7)30(18,8)15-21(24)34-20/h17,19-22,25-26,31,33H,1,9-15H2,2-8H3/t17-,19+,20+,21+,22+,25+,26+,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFVJVQQIVGMY-CDJAXXMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Anhydroalisol F typically involves the extraction from the rhizomes of Alisma orientale. The process includes several chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The extraction process involves:
- Harvesting the rhizomes of Alisma orientale.
- Drying and grinding the rhizomes.
- Using solvents such as ethanol or methanol for extraction.
- Purification through chromatographic techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Structural Characteristics Influencing Reactivity
Key structural elements driving its chemical reactions include:
-
Anhydro bridge at C-25 : Formed through dehydration of alisol F, creating a strained ether linkage
-
Terminal double bond at C-25(26) : Enables addition reactions and oxidation susceptibility
-
Hydroxyl groups at C-11/C-23 : Potential sites for acetylation and esterification
Table 1: Key Reactions and Experimental Observations
Table 2: MS/NMR Signatures During Reactions
| Reaction | MS Shift (m/z) | ¹³C NMR Δδ (ppm) | Key Observation |
|---|---|---|---|
| Acetylation | +42 ([M+Ac]) | C-23: +2.1 | New acetate carbonyl at 170.2 ppm |
| Oxidation | +14 ([M+O]) | C-11: +58 (keto group) | Disappearance of OH proton signal |
| Hydrolysis | +18 ([M+H₂O]) | C-25: -12.4 | Re-emergence of C-25 hydroxyl |
Stability Profile Analysis
Synthetic Modifications & Derivatives
Recent advances have produced bioactive derivatives through:
-
Aminoacyl Conjugation : C-11 OH with Boc-protected amino acids
-
Cross-Metathesis : Grubbs catalyst-mediated C-24 functionalization
Challenges in Chemical Manipulation
Scientific Research Applications
Anti-Inflammatory Effects
Research indicates that 25-Anhydroalisol F exhibits significant anti-inflammatory properties. In vitro studies demonstrate that it inhibits the activation of key inflammatory pathways, including MAPK (Mitogen-Activated Protein Kinase), STAT3 (Signal Transducer and Activator of Transcription 3), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . These pathways are crucial in mediating inflammatory responses, suggesting that this compound could be beneficial in treating inflammatory diseases.
Hepatoprotective Potential
In addition to its anti-inflammatory effects, this compound has been shown to protect liver cells from damage. A study demonstrated that this compound could mitigate liver injury induced by various toxic agents, thereby promoting liver health . The underlying mechanisms involve the modulation of oxidative stress and inflammation within hepatic tissues.
Case Study 1: In Vitro Analysis on RAW264.7 Cells
A study examined the effects of this compound on RAW264.7 macrophage cells. The results showed a dose-dependent increase in cell viability and a decrease in pro-inflammatory markers when treated with this compound . This suggests its potential use as a therapeutic agent in inflammatory conditions.
Case Study 2: Hepatoprotective Effects in Animal Models
In another study involving animal models, administration of this compound reduced liver enzyme levels indicative of hepatotoxicity after exposure to harmful substances . Histopathological examinations revealed less liver damage compared to control groups, supporting its role as a hepatoprotective agent.
Comparative Data Table
Mechanism of Action
The mechanism of action of 25-Anhydroalisol F involves the inhibition of key signaling pathways associated with inflammation and liver protection. It suppresses the production of pro-inflammatory cytokines such as nitric oxide, interleukin-6, tumor necrosis factor alpha, and interleukin-1β. The compound also inhibits the activation of mitogen-activated protein kinases (MAPKs), signal transducers and activators of transcription 3 (STAT3), and nuclear factor κB (NF-κB) pathways .
Comparison with Similar Compounds
Key Pharmacological Activities :
- Anti-inflammatory Effects: 25-Anhydroalisol F suppresses LPS-induced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2) in RAW 264.7 macrophages by inhibiting MAPK, STAT3, and NF-κB pathways.
- Liver Protection : In LPS/D-galactosamine-induced acute liver injury models, it reduces serum ALT/AST levels and mitigates hepatic necrosis.
- Antimicrobial Activity : Exhibits moderate antibacterial effects against Bacillus subtilis and Staphylococcus aureus (MIC: 12.5–100 μg/mL).
Structural Comparison
| Compound | Molecular Formula | Key Structural Features | Source |
|---|---|---|---|
| This compound | C₃₀H₄₆O₄ | 25-anhydro, 11β,16β,24-trihydroxy | Alisma orientale |
| Alisol F | C₃₀H₄₈O₄ | 11β,23,24-trihydroxy, 16β,23-epoxide | Alisma orientale |
| Alisol G | C₃₀H₄₈O₄ | 25-anhydroalisol A, 11β,23,24-trihydroxy | Alisma orientale |
| Alisol B 23-acetate | C₃₂H₅₀O₅ | 23-acetate, 11β,24-dihydroxy | Alisma orientale |
| 25-Anhydroalisol A | C₃₀H₄₈O₄ | 25-anhydro, 11β,24-dihydroxy | Alisma orientale |
Structural Insights :
- This compound vs.
- This compound vs. Alisol G : Alisol G (25-Anhydroalisol A) shares the 25-anhydro modification but retains a 23-hydroxy group, which correlates with its distinct hCE2 inhibitory activity .
Functional Comparison
Key Findings :
- Mechanistic Overlap : Both this compound and Alisol F inhibit MAPK/STAT3/NF-κB pathways, but Alisol F shows stronger nuclear translocation blockade of NF-κB p65.
- Potency Differences : Alisol F reduces ALT/AST levels more effectively in vivo, likely due to enhanced solubility from its 23-hydroxy group.
- Unique Targets: Alisol G’s hCE2 inhibition highlights how minor structural variations (e.g., 23-hydroxy retention) diversify biological roles.
Clinical and Pharmacokinetic Considerations
- This compound: Limited pharmacokinetic data; in vitro studies suggest moderate stability in liver microsomes.
- Alisol F : Demonstrates oral bioavailability in murine models, with metabolites detected in plasma.
Biological Activity
25-Anhydroalisol F is a triterpene compound derived from the plant Alisma orientale, known for its diverse biological activities, particularly in anti-inflammatory and hepatoprotective effects. This article synthesizes findings from various studies, focusing on the compound's mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is classified under protostane triterpenes. Its structural characteristics contribute to its biological properties, including its interactions with cellular signaling pathways.
Anti-Inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It achieves this by inhibiting the production of pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : The compound reduces levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages .
- Enzyme Activity : It also inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
Signaling Pathways
The biological activity of this compound involves modulation of several key signaling pathways:
- NF-κB Pathway : The compound inhibits the phosphorylation of NF-κB p65, preventing its translocation to the nucleus, thereby reducing inflammation at a transcriptional level .
- MAPK Pathway : It also suppresses the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in inflammatory signaling cascades .
Hepatoprotective Effects
Research indicates that this compound provides protective effects against liver injury induced by LPS/d-galactosamine in animal models. Key findings include:
- Liver Enzyme Reduction : Treatment with this compound significantly decreases serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage .
- Histopathological Improvement : Histological examinations reveal reduced liver damage in treated groups compared to controls .
Case Studies and Experimental Evidence
Several studies have provided empirical evidence supporting the biological activities of this compound:
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to assess the anti-inflammatory activity of 25-Anhydroalisol F?
- Methodological Answer: Researchers employ in vitro models such as LPS-stimulated RAW 264.7 macrophages to evaluate anti-inflammatory effects. Key techniques include:
- Western blotting to quantify protein levels of iNOS and COX-2, which are critical pro-inflammatory enzymes .
- Quantitative PCR (qPCR) to measure mRNA expression of these genes, confirming transcriptional regulation .
- Dose-response experiments (typically 10–50 μM) to establish concentration-dependent inhibition of inflammatory mediators like NO, IL-6, and TNF-α .
Q. How is this compound identified and characterized in natural product extracts?
- Methodological Answer: Isolation from Alisma orientale involves chromatographic techniques (e.g., HPLC) to ensure ≥95% purity, followed by structural confirmation via spectral analysis (NMR, mass spectrometry). Key identifiers include CAS 1114895-01-0 and molecular formula C30H46O4 .
Q. What in vitro models are validated for studying this compound's effects on inflammatory pathways?
- Methodological Answer: The LPS-induced RAW 264.7 macrophage model is widely used. It allows systematic evaluation of MAPK, STAT3, and NF-κB pathway inhibition through phospho-specific antibodies and luciferase reporter assays .
Advanced Research Questions
Q. What challenges arise when translating in vitro findings of this compound to in vivo liver injury models?
- Methodological Answer: Key challenges include:
- Bioavailability optimization : Addressing poor solubility or rapid metabolism using pharmacokinetic studies .
- Dose calibration : Effective in vivo doses (e.g., 10–20 mg/kg in LPS/d-gal-induced mice) often differ from in vitro concentrations due to tissue distribution .
- Toxicity profiling : Monitoring serum ALT/AST levels and histopathological changes to ensure hepatoprotective efficacy without adverse effects .
Q. How should researchers address discrepancies between protein and mRNA expression data in dose-response studies?
- Methodological Answer: Discrepancies may arise from post-transcriptional regulation. Strategies include:
- Time-course experiments to track temporal changes in mRNA vs. protein levels .
- Proteasome inhibition assays (e.g., MG-132) to assess protein degradation rates.
- Dual-luciferase reporters to validate transcriptional activity independently of protein stability .
Q. What methodological considerations are critical for studying cross-talk between MAPK, STAT3, and NF-κB pathways?
- Methodological Answer:
- Pathway-specific inhibitors : Use inhibitors like U0126 (MAPK/ERK) or STAT3 siRNA to isolate individual pathway contributions .
- Phosphorylation profiling : Simultaneous measurement of p-ERK, p-JNK, p-p38, and p-STAT3 via multiplex assays .
- Transcriptome analysis : RNA sequencing to identify downstream targets regulated by multiple pathways .
Q. How can researchers optimize experimental conditions for dual inhibition of iNOS and COX-2 by this compound?
- Methodological Answer:
- Enzyme activity assays : Directly measure iNOS and COX-2 activity using Griess reagent (NO detection) and PGE2 ELISA .
- Combination studies : Compare this compound with selective inhibitors (e.g., celecoxib for COX-2) to assess additive/synergistic effects .
- Transcriptional vs. post-translational focus : Use cycloheximide to block protein synthesis and determine if inhibition occurs at the mRNA or protein level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
